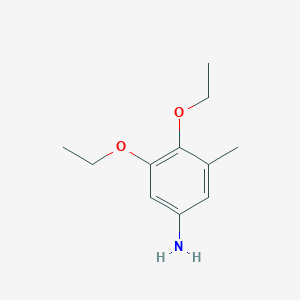![molecular formula C8H13O5- B14360830 4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate CAS No. 95271-54-8](/img/structure/B14360830.png)
4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate is an organic compound with a complex structure that includes both hydroxy and oxo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutan-2-one with a suitable esterifying agent under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification and purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism by which 4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. The hydroxy and oxo groups play a crucial role in these interactions, facilitating binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybutan-2-one: A structurally similar compound with a hydroxy group at position 4.
3-Hydroxybutan-2-one: Another similar compound with a hydroxy group at position 3.
Uniqueness
4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
95271-54-8 |
|---|---|
Molekularformel |
C8H13O5- |
Molekulargewicht |
189.19 g/mol |
IUPAC-Name |
4-(3-hydroxybutan-2-yloxy)-4-oxobutanoate |
InChI |
InChI=1S/C8H14O5/c1-5(9)6(2)13-8(12)4-3-7(10)11/h5-6,9H,3-4H2,1-2H3,(H,10,11)/p-1 |
InChI-Schlüssel |
WVMURRCWDZPUCY-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(C)OC(=O)CCC(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14360751.png)
![2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14360769.png)

![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
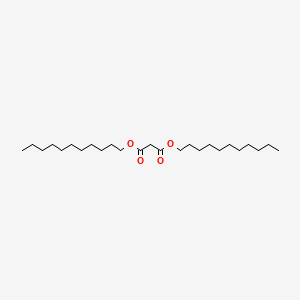
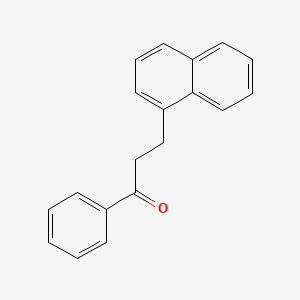


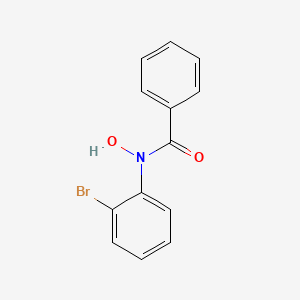
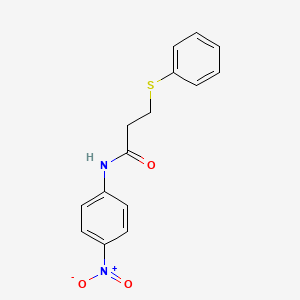
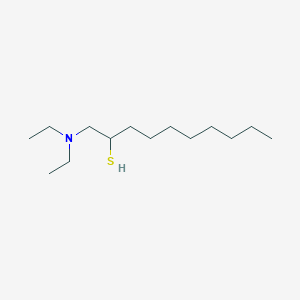
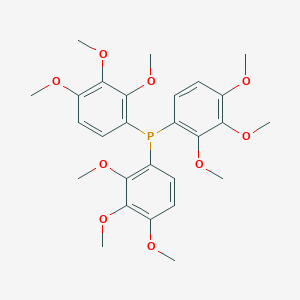
![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
